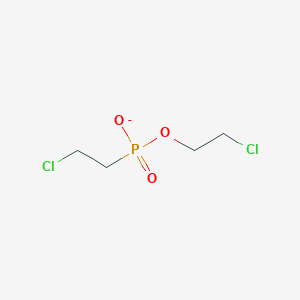

2-Chloroethyl (2-chloroethyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloroethoxy(2-chloroethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFDAIUYHCRGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80778255 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17378-30-2 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl) 2-chloroethylphosphonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds, particularly phosphonates, are a class of molecules with significant applications ranging from agriculture to medicine.[1] Phosphonates, characterized by a C-PO(OR)₂ group, are utilized as herbicides, plant growth regulators, and therapeutic agents for conditions like osteoporosis and viral infections.[1] This guide focuses on a key phosphonate (B1237965) intermediate: Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate (CAS No. 6294-34-4), often referred to as phosphonic acid diester.[2][3] This compound is of significant industrial importance, primarily serving as the direct precursor to Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[2][4]

This document provides a detailed overview of the primary synthetic routes, experimental protocols, and comprehensive characterization data for bis(2-chloroethyl) 2-chloroethylphosphonate.

Synthesis Pathways

The synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate is predominantly achieved through two established methods: the thermal rearrangement of a phosphite (B83602) precursor and the reaction of a phosphonic dichloride with an epoxide.

Route 1: Michaelis-Arbuzov Rearrangement

The most common industrial method for synthesizing the target compound is via a Michaelis-Arbuzov thermal rearrangement of tris(2-chloroethyl) phosphite.[2][4] This process involves two main stages: the initial formation of the phosphite from phosphorus trichloride (B1173362) and ethylene (B1197577) oxide, followed by its isomerization at high temperatures.

Caption: Synthesis workflow via Michaelis-Arbuzov rearrangement.

Stage 1: Synthesis of Tris(2-chloroethyl) phosphite

-

Charge a cooled reactor with 824 g (6.0 mol) of phosphorus trichloride and 8.2 g of 2-chloroethanol.[5]

-

Maintain the reactor temperature between 15-20°C with cooling.[5]

-

Add 816 g (18.5 mol) of ethylene oxide subsurface to the stirred solution over 2.75 hours.[5]

-

The resulting reaction mixture contains approximately 90% tris(2-chloroethyl) phosphite, which can be used directly in the next stage.[5]

Stage 2: Rearrangement to Bis(2-chloroethyl) 2-chloroethylphosphonate

-

Continuously feed the crude tris(2-chloroethyl) phosphite from Stage 1 into a stainless steel reactor equipped with a stirrer.[2]

-

Maintain the reaction temperature at 220-240°C under constant stirring to induce thermal rearrangement.[2]

-

Control the flow rate to approximately 75-80 kg/h , allowing for a residence time of about 10 minutes.[2]

-

The product, bis(2-chloroethyl) 2-chloroethylphosphonate, is collected as it overflows from the reactor. This method typically yields a product with a content of over 60%.[2] A less optimized batch process has been reported to yield around 55%.[4]

Route 2: From 2-Chloroethylphosphonic Dichloride

An alternative, high-yield method involves the direct reaction of 2-chloroethylphosphonic dichloride with ethylene oxide. This route avoids the high-temperature rearrangement step.

Caption: Synthesis from 2-chloroethylphosphonic dichloride.

-

Charge a suitable reaction vessel with 2-chloroethylphosphonic dichloride.[6]

-

Add ethylene oxide to the reactor.[6]

-

Maintain the reaction temperature between 0°C and 100°C for a period of 8 to 18 hours.[6]

-

After the reaction is complete, remove any residual ethylene oxide under reduced pressure.[6]

-

The resulting product is bis(2-chloroethyl) 2-chloroethylphosphonate with a reported yield of ≥97% and purity of ≥97.5%.[6]

Characterization

The identity and purity of synthesized bis(2-chloroethyl) 2-chloroethylphosphonate are confirmed through various analytical techniques.

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 6294-34-4 | [3] |

| Molecular Formula | C₆H₁₂Cl₃O₃P | [3] |

| Molecular Weight | 269.49 g/mol | [3] |

| Boiling Point | 148-151°C @ 0.5 mmHg | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation.

| Technique | Data | Reference |

| ³¹P NMR | Signal at 26.2 ppm (in a mixture) | [5] |

| Mass Spec. (EI) | Key fragments (m/z) can be observed in the NIST database spectrum. | [3] |

Analytical Protocols

-

Purification: Distillation under reduced pressure is an effective method for purifying the final product. A fraction collected at 148-151°C and 0.5 mmHg is characteristic of the pure compound.[5]

-

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is used to identify the phosphonate structure. The chemical shift provides information about the phosphorus environment.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure.[3]

Chemical Relationships and Applications

Bis(2-chloroethyl) 2-chloroethylphosphonate is a stable intermediate that serves as a precursor to other valuable chemicals and has potential applications as a flame retardant.[5][6] Its primary role is in the production of Ethephon.

Caption: Chemical context of the target compound.

The conversion to Ethephon is achieved through acid hydrolysis, typically using hydrochloric acid.[4][7] This hydrolysis step is crucial as Ethephon is the active compound used in agriculture to regulate plant growth by releasing ethylene gas.[4]

Conclusion

This guide has detailed the primary synthetic routes and characterization methods for bis(2-chloroethyl) 2-chloroethylphosphonate. The Michaelis-Arbuzov rearrangement of tris(2-chloroethyl) phosphite represents a common industrial approach, while synthesis from 2-chloroethylphosphonic dichloride offers a high-yield alternative. Comprehensive characterization using spectroscopic and physical methods is essential to ensure the purity of this key intermediate, which is vital for the production of the widely used plant growth regulator, Ethephon. The provided protocols and data serve as a valuable resource for researchers in synthetic chemistry and agricultural science.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Bis-2-chloroethyl-2-chloroethylphosphonate [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]

- 6. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Chloroethyl (2-chloroethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroethyl (2-chloroethyl)phosphonate. The information is presented to support research, development, and application activities involving this organophosphorus compound. All quantitative data is summarized in structured tables, and relevant experimental methodologies are detailed.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Molecular Formula: C₄H₉Cl₂O₃P[5]

-

Molecular Weight: 206.99 g/mol [5]

-

Synonyms: Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester; O-(2-Chloroethyl) hydrogen 2-chlorethylphosphonate; Mono-2-chloroethyl 2-chloroethylphosphonate[5]

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

| Property | Value | Data Type | Reference |

| Appearance | Oil | Experimental | [2] |

| Boiling Point | 299.1 ± 50.0 °C | Predicted | [2][4] |

| Density | 1.424 ± 0.06 g/cm³ | Predicted | [2][4] |

| Solubility in Chloroform | Slightly Soluble | Qualitative | [2][4] |

| Solubility in Ethyl Acetate | Slightly Soluble | Qualitative | [2][4] |

| Solubility in Methanol | Sparingly Soluble | Qualitative | [2][4] |

| Storage Temperature | -20°C, under inert atmosphere | Precautionary | [2][3][4] |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally verify the properties of this compound, standardized protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) are recommended. These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[6][7][8][9] For a substance like this compound, which is an oil at room temperature, determining the freezing point would be more appropriate.

-

Principle: The temperature at which the substance transitions from a liquid to a solid state upon cooling is measured.

-

Apparatus: A suitable apparatus would consist of a cooling bath, a temperature measuring device (e.g., a calibrated thermometer or thermocouple), and a sample tube.

-

Procedure (General):

-

A sample of the substance is placed in a tube.

-

The tube is gradually cooled in a controlled manner.

-

The temperature is recorded at the first appearance of solid formation and when the substance has completely solidified. This range is reported as the freezing range.

-

-

Methods: The OECD guideline includes several methods such as the capillary/liquid bath, capillary/metal block, and differential scanning calorimetry (DSC).[6][7][9]

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[10][11][12]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10][11]

-

Apparatus: Common methods include using an ebulliometer, a dynamic method, or a distillation method.[10][12] A simple apparatus involves a boiling flask, a condenser, a thermometer, and a heating source.

-

Procedure (Distillation Method):

-

The liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

-

The temperature at which the liquid and vapor are in equilibrium under the given pressure is recorded as the boiling point.

-

-

Note: For substances with high boiling points, vacuum distillation may be necessary to prevent decomposition.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of substances in water.[13][14][15][16][17]

-

Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined.[13][15][16][17]

-

Methods:

-

Flask Method: Suitable for solubilities above 10⁻² g/L. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration in the aqueous phase is then measured.[13][14][16]

-

Column Elution Method: Suitable for solubilities below 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.[13][14][16]

-

-

Analysis: The concentration of the dissolved substance is typically determined by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Solubility in Organic Solvents

While a specific OECD guideline for solubility in organic solvents is not as commonly cited as for water, the general principles of the flask method described in OECD 105 can be adapted.

-

Procedure:

-

Select the organic solvent of interest (e.g., chloroform, ethyl acetate, methanol).

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Separate the undissolved solute by centrifugation or filtration.

-

Determine the concentration of the phosphonate (B1237965) in the supernatant/filtrate using an appropriate analytical technique (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation).

-

Logical and Metabolic Pathways

Synthesis of Ethephon

This compound is a key intermediate in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[18][19] The process generally involves the hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.

References

- 1. This compound | C4H8Cl2O3P- | CID 71353523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17378-30-2 [m.chemicalbook.com]

- 3. This compound | 17378-30-2 [chemicalbook.com]

- 4. This compound | 17378-30-2 [amp.chemicalbook.com]

- 5. 2-Chloroethyl(2-Chloroethyl)Phosphonate | CAS No- 17378-30-2 | Simson Pharma Limited [simsonpharma.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. books.google.cn [books.google.cn]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. Ethephon | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

Hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate to Ethephon

An In-depth Technical Guide to the

Introduction

Ethephon (B41061), chemically known as (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator.[1][2][3] Its mechanism of action involves the release of ethylene (B1197577) gas upon decomposition within plant tissues, which influences various physiological processes such as fruit ripening, flowering, and leaf abscission.[4][5] The industrial synthesis of Ethephon is a multi-step process, culminating in the acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This document provides a detailed technical overview of this critical hydrolysis step, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Reaction Overview

The final step in the primary industrial synthesis of Ethephon is the acidolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate.[6][7] This reaction cleaves the phosphonate (B1237965) ester bonds to yield the desired (2-chloroethyl)phosphonic acid and 1,2-dichloroethane (B1671644) as a byproduct. The overall synthesis typically begins with the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethylene oxide, which forms tris-(2-chloroethyl) phosphite. This intermediate then undergoes a Michaelis-Arbuzov rearrangement to form the substrate for the final hydrolysis step, bis-(2-chloroethyl) 2-chloroethylphosphonate.[7][8]

Experimental Protocols

The acid hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate is typically achieved using hydrogen chloride (HCl). The reaction can be performed by bubbling dry HCl gas through the heated substrate or by using aqueous hydrochloric acid at elevated temperatures and pressures.[4]

Method 1: Acidolysis with Hydrogen Chloride Gas

This method is common in industrial settings and involves the direct use of HCl gas.

Procedure:

-

Charge a suitable glass-lined or corrosion-resistant reactor with bis-(2-chloroethyl) 2-chloroethylphosphonate.

-

Heat the reactant to a temperature range of 140-200°C with agitation.[4]

-

Introduce a continuous stream of dry hydrogen chloride gas into the heated liquid.

-

Maintain the reaction under reduced pressure (e.g., 100–400 mm Hg) to facilitate the removal of the 1,2-dichloroethane byproduct by distillation.[4][9]

-

Continue the reaction for 12-15 hours, or until the distillation of 1,2-dichloroethane ceases, indicating the reaction is complete.[4]

-

Upon completion, stop the flow of HCl gas and maintain the reduced pressure for a short period to remove any residual HCl.

-

The resulting crude Ethephon product can then be cooled and collected for further purification if necessary.

Method 2: Hydrolysis with Aqueous Hydrochloric Acid

This alternative method utilizes concentrated aqueous hydrochloric acid.

Procedure:

-

In a high-pressure reactor, charge bis-(2-chloroethyl) 2-chloroethylphosphonate and a concentrated aqueous solution of hydrochloric acid.

-

Seal the reactor and heat the mixture to approximately 100°C.

-

Due to the generation of volatile byproducts and the reaction temperature, the process is conducted under elevated pressure.

-

Maintain the reaction conditions with stirring for several hours until completion, which can be monitored by analytical techniques such as HPLC or NMR to track the disappearance of the starting material.

-

After cooling and depressurizing the reactor, the product mixture is processed to isolate Ethephon.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate to Ethephon based on available literature.

| Parameter | Value | Reference(s) |

| Reaction Temperature | 100 - 200°C | [4][9] |

| - HCl Gas Method | 140 - 200°C | [4] |

| - Aqueous HCl Method | ~100°C | |

| Pressure | Reduced or Elevated | [4][9] |

| - HCl Gas Method | 100 - 400 mm Hg (Reduced) | [4][9] |

| - Aqueous HCl Method | Elevated | |

| Reaction Time | 12 - 16 hours | [4][9] |

| Reactants | bis-(2-chloroethyl) 2-chloroethylphosphonate, Hydrogen Chloride (gas or aqueous) | [4][6] |

| Byproduct | 1,2-dichloroethane (Ethylene dichloride) | [4][8] |

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of Ethephon.

Caption: Overall synthetic pathway to Ethephon.

Caption: Experimental workflow for Ethephon synthesis via HCl gas acidolysis.

Mechanism of Hydrolysis

The hydrolysis of phosphonate esters, such as bis-(2-chloroethyl) 2-chloroethylphosphonate, in the presence of a strong acid like HCl proceeds via nucleophilic substitution at the phosphorus center. The reaction mechanism can be described as follows:

-

Protonation: The phosphoryl oxygen is protonated by HCl, which increases the electrophilicity of the phosphorus atom.

-

Nucleophilic Attack: A chloride ion (Cl⁻) or a water molecule (in the case of aqueous HCl) acts as a nucleophile and attacks the electron-deficient phosphorus atom.

-

Intermediate Formation: A pentacoordinate intermediate is likely formed.

-

Leaving Group Departure: The (2-chloroethoxy) group is eliminated as 2-chloroethanol, which is subsequently converted to 1,2-dichloroethane under the reaction conditions.

-

Repetition: This process is repeated for the second ester group, ultimately yielding (2-chloroethyl)phosphonic acid (Ethephon).

The use of anhydrous HCl gas favors the formation of 1,2-dichloroethane directly, while aqueous conditions can lead to more complex byproduct profiles. The mechanism is analogous to the hydrolysis of other phosphonic acid derivatives, which typically involves bimolecular displacement at the phosphorus center.[10]

Conclusion

The acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate is a robust and widely employed method for the industrial production of Ethephon. The choice between anhydrous HCl gas and aqueous hydrochloric acid depends on the specific manufacturing setup, desired purity, and process economics. Understanding the detailed experimental parameters and reaction mechanism is crucial for optimizing the synthesis, maximizing yield, and ensuring the quality of this important plant growth regulator.

References

- 1. Ethephon | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Ethephon - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105949236A - Co-production method of ethephon and vinylphosphonic acid - Google Patents [patents.google.com]

- 8. CN103819504A - Method for converting ethephon by-product 2-chloroethyl phosphoric acid anhydride into 2-chloroethyl phosphoric acid - Google Patents [patents.google.com]

- 9. CN1048043A - The preparation method of 2 chloroethyl phosphoric acid - Google Patents [patents.google.com]

- 10. 201. The mechanism of hydrolysis of phosphonochloridates and related compounds. Part V. The inductive effect - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Toxicological Properties of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of organophosphorus (OP) compounds. Organophosphorus compounds are a diverse group of chemicals widely utilized as insecticides, pesticides, and nerve agents.[1] Their widespread use, coupled with their potential for severe toxicity in non-target species including humans, necessitates a thorough understanding of their toxicological profile.[2] This document details their mechanism of action, key toxicological effects, quantitative toxicity data, and the experimental protocols used for their assessment.

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[3][4][5]

Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[4] This inactivation leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[4][6] The resulting overstimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, which is responsible for the acute toxic manifestations.[7][8]

The bond between the organophosphate and AChE can become irreversible through a process known as "aging."[4][9] This process involves the dealkylation of the phosphorylated enzyme, making it resistant to reactivation by standard antidotes like oximes.[9][10] The rate of aging varies depending on the specific organophosphorus compound.[8]

Key Toxicological Effects

Exposure to organophosphorus compounds can lead to a range of toxic effects, which can be broadly categorized into acute and delayed syndromes.

2.1. Acute Cholinergic Crisis: This is the most immediate and life-threatening effect of OP poisoning.[11] Symptoms manifest within minutes to hours of exposure and are a direct result of acetylcholine accumulation.[3] They are typically classified based on the type of receptor overstimulation:

-

Muscarinic Effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE), as well as bradycardia, bronchospasm, and bronchorrhea.[12]

-

Nicotinic Effects: Muscle fasciculations, cramping, weakness, and eventually paralysis.[3][12] Hypertension and tachycardia can also occur.

-

Central Nervous System (CNS) Effects: Anxiety, confusion, tremors, seizures, and respiratory depression, potentially leading to coma and death.[3][6] Respiratory failure is the most common cause of death in acute OP poisoning.[4][8]

2.2. Intermediate Syndrome (IMS): This syndrome typically appears 24 to 96 hours after exposure and the resolution of the acute cholinergic crisis.[6][8] It is characterized by the weakness of proximal limb muscles, neck flexors, and muscles of respiration, which can lead to respiratory failure.[8] The exact mechanism of IMS is not fully understood but is thought to involve dysfunction at the neuromuscular junction.[6]

2.3. Organophosphate-Induced Delayed Neuropathy (OPIDN): This is a rare, delayed neurotoxic effect that occurs 1 to 4 weeks after exposure to certain organophosphorus compounds.[13][14][15] It is characterized by cramping muscle pain in the lower limbs, followed by progressive weakness and paralysis, and paresthesia of the extremities.[3][15] The primary target for OPIDN is believed to be the neuropathy target esterase (NTE), an enzyme in the nervous system.[13][15][16] Inhibition and subsequent "aging" of NTE are thought to initiate the axonal degeneration seen in this condition.[13]

Quantitative Toxicological Data

The toxicity of organophosphorus compounds can vary significantly depending on the specific agent, route of exposure, and individual susceptibility.[3] The following tables summarize acute toxicity data (LD50) for a selection of organophosphorus compounds.

| Compound | Organism | Route of Administration | LD50 (mg/kg) | Toxicity Classification | Reference |

| Ethyl Parathion | Rat | Oral | < 50 | Highly Toxic | [3] |

| Dicrotophos | Rat | Oral | < 50 | Highly Toxic | [3] |

| Disulfoton | Rat | Oral | < 50 | Highly Toxic | [3] |

| Fensulfothion | Rat | Oral | < 50 | Highly Toxic | [3] |

| Fonofos | Rat | Oral | < 50 | Highly Toxic | [3] |

| Mevinphos | Rat | Oral | < 50 | Highly Toxic | [3] |

| Phorate | Rat | Oral | < 50 | Highly Toxic | [3] |

| Terbufos | Rat | Oral | < 50 | Highly Toxic | [3] |

| Sarin (GB) | Human (extrapolated from rat) | Oral | 0.12 | Nerve Agent | [17][18] |

| Soman (GD) | Human (extrapolated from rat) | Oral | 0.08 | Nerve Agent | [17][18] |

| VX | N/A | N/A | N/A (Most deadly V-agent) | Nerve Agent | [19] |

| Chlorpyrifos | Rat | Oral | > 50 and < 500 | Moderately Toxic | [3] |

| Diazinon | Rat | Oral | > 50 and < 500 | Moderately Toxic | [3] |

| Dimethoate | Rat | Oral | > 50 and < 500 | Moderately Toxic | [3] |

| Malathion | Rat | Oral | > 50 and < 500 | Moderately Toxic | [3] |

| Methyl Parathion | Rat | Oral | > 50 and < 500 | Moderately Toxic | [3] |

Note: "Highly toxic" organophosphates have listed oral LD50 values (rat) less than 50 mg/kg; "moderately toxic" agents have LD50 values in excess of 50 mg/kg and less than 500 mg/kg.[3]

Experimental Protocols

The assessment of organophosphorus compound toxicity involves a variety of in vivo and in vitro experimental protocols.

4.1. Determination of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Activity:

This is a primary method for confirming exposure and assessing the severity of organophosphate poisoning.[20]

-

Principle: The activity of these enzymes in blood (red blood cells for AChE and plasma for BuChE) is measured.[21] Inhibition of these enzymes is a hallmark of OP exposure.[20] Red blood cell AChE activity is considered a better correlate of the clinical features of toxicity.[8]

-

Methodology (General):

-

Sample Collection: Whole blood is collected in appropriate tubes (avoiding fluoride (B91410) which can inactivate the enzymes).[8]

-

Enzyme Assay: Spectrophotometric methods, such as the Ellman method, are commonly used. This assay uses acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

-

Data Analysis: Enzyme activity is expressed as units per gram of hemoglobin for RBC AChE or units per liter of plasma for BuChE. A significant depression in activity compared to baseline or a reference range is indicative of OP exposure.[22] A reduction to 70% of the individual's baseline AChE activity (30% inhibition) is considered a risk of overexposure.[22]

-

4.2. Biomonitoring of Organophosphate Metabolites:

The analysis of OP metabolites in urine is a non-invasive method to assess exposure.[23][24]

-

Principle: Organophosphates are metabolized in the body, and their metabolites are excreted in the urine.[22] Measuring these metabolites provides an indication of recent exposure.[24] Common metabolites include dialkyl phosphates (DAPs).[24]

-

Methodology (General):

-

Sample Collection: Urine samples are collected from exposed individuals.

-

Sample Preparation: Metabolites are often extracted from the urine using solid-phase extraction (SPE).

-

Analytical Detection: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for quantifying the metabolites.

-

Data Analysis: Metabolite concentrations are typically corrected for urine dilution by measuring creatinine (B1669602) levels and are reported as micrograms of metabolite per gram of creatinine.

-

4.3. In Vivo Acute Toxicity Testing (LD50 Determination):

This protocol is used to determine the median lethal dose (LD50) of a compound.

-

Principle: Different doses of the organophosphorus compound are administered to groups of laboratory animals (e.g., rats, mice) via a specific route (e.g., oral, dermal). The mortality rate at each dose level is recorded over a specified period.

-

Methodology (e.g., OECD Test Guideline 420, 423, or 425):

-

Animal Selection: Healthy, young adult animals of a specific strain are used.

-

Dose Administration: The test substance is administered in a single dose. The volume and concentration are carefully controlled.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Analysis: Statistical methods (e.g., probit analysis) are used to calculate the LD50 value, which is the dose estimated to cause mortality in 50% of the treated animals.

-

Signaling Pathways and Experimental Workflows

5.1. Cholinergic Signaling Pathway and its Disruption by Organophosphates

The following diagram illustrates the normal cholinergic signaling pathway and how it is disrupted by organophosphorus compounds, leading to the accumulation of acetylcholine and overstimulation of its receptors.

Caption: Disruption of Cholinergic Signaling by Organophosphates.

5.2. The "Aging" Process of Inhibited Acetylcholinesterase

This diagram illustrates the process of AChE inhibition by an organophosphate, the potential for reactivation by an oxime, and the irreversible "aging" process.

Caption: The "Aging" Process of Organophosphate-Inhibited AChE.

5.3. Experimental Workflow for Assessing Organophosphate Toxicity

This diagram outlines a typical experimental workflow for evaluating the toxicity of an organophosphorus compound.

Caption: General Workflow for Organophosphate Toxicity Assessment.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. academic.oup.com [academic.oup.com]

- 3. epa.gov [epa.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. mdpi.com [mdpi.com]

- 6. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jbums.org [jbums.org]

- 21. emedicine.medscape.com [emedicine.medscape.com]

- 22. aaem.pl [aaem.pl]

- 23. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potential Uses of Biomonitoring Data: A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chloroethoxy)(2-chloroethyl)phosphinic acid (CAS Number 17378-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanism of action, analytical methodologies, and suppliers of (2-Chloroethoxy)(2-chloroethyl)phosphinic acid, identified by CAS number 17378-30-2. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties and Characteristics

(2-Chloroethoxy)(2-chloroethyl)phosphinic acid, also known as 2-Chloroethyl (2-Chloroethyl)phosphonate, is an organophosphorus compound. It is recognized as an impurity of the plant growth regulator, Ethephon.[1] Its chemical structure contains two chloroethyl groups, contributing to its reactivity and potential biological activity.[2]

Physicochemical Data

A summary of the key physicochemical properties of CAS 17378-30-2 is presented in the table below. These values are primarily based on computational predictions and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₄H₉Cl₂O₃P | [2][3] |

| Molecular Weight | 206.99 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point (Predicted) | 299.1 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in organic solvents | [2] |

| SMILES | O=P(CCCl)(OCCCl)O | [3] |

| InChI | InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8) |

Synthesis Methodology

Proposed Experimental Protocol: Synthesis of (2-Chloroethoxy)(2-chloroethyl)phosphinic acid

This protocol outlines a potential two-step synthesis route starting from phosphorus trichloride (B1173362) and ethylene (B1197577) oxide.

Step 1: Synthesis of Tris(2-chloroethyl) phosphite (B83602)

-

To a cooled (0-5 °C) and stirred solution of phosphorus trichloride in a suitable anhydrous solvent (e.g., dichloromethane), slowly add ethylene oxide in a 1:3 molar ratio.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

The solvent is then removed under reduced pressure to yield crude tris(2-chloroethyl) phosphite.

Step 2: Michaelis-Arbuzov Rearrangement and Partial Hydrolysis

-

The crude tris(2-chloroethyl) phosphite is heated to induce the Michaelis-Arbuzov rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate. This is typically carried out at elevated temperatures (e.g., 150-180 °C).

-

Controlled partial hydrolysis of the resulting bis(2-chloroethyl) 2-chloroethylphosphonate is then required to yield the target monoester, (2-Chloroethoxy)(2-chloroethyl)phosphinic acid. This can be achieved by reacting with a limited amount of water or by carefully controlled acidic or basic hydrolysis.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as ³¹P NMR spectroscopy.

-

Upon completion, the product is purified using column chromatography on silica (B1680970) gel.

Note: This is a proposed synthesis and would require optimization of reaction conditions, including solvent, temperature, and reaction time. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphorus compound, (2-Chloroethoxy)(2-chloroethyl)phosphinic acid is predicted to exert its biological effects, including its potential as a bactericide, through the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.

The proposed mechanism involves the phosphorylation of a serine residue within the active site of AChE by the organophosphorus compound. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitability and ultimately disrupting normal nerve function.

Signaling Pathway Diagram

Caption: Proposed mechanism of acetylcholinesterase inhibition by CAS 17378-30-2.

Analytical Methodologies

The analysis of (2-Chloroethoxy)(2-chloroethyl)phosphinic acid can be performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). The following is a detailed protocol for a gas chromatography-mass spectrometry (GC-MS) method, adapted from methodologies for related compounds.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation

-

Extraction: For solid samples, perform a solvent extraction using a polar solvent like methanol (B129727) or acetonitrile. For liquid samples, a direct injection or a liquid-liquid extraction may be suitable.

-

Derivatization: To improve volatility and thermal stability for GC analysis, derivatization of the phosphonic acid group is recommended. A common derivatizing agent is diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

To the extracted and dried sample residue, add a solution of diazomethane in diethyl ether and allow the reaction to proceed for 10-15 minutes at room temperature.

-

Alternatively, incubate the dried extract with BSTFA and a catalyst (e.g., TMCS) at 60-70 °C for 30 minutes.

-

-

Cleanup: After derivatization, the sample may require a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-400 |

3. Data Analysis

-

Identification of the derivatized analyte is based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification is typically performed using a calibration curve prepared with certified reference standards. An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Experimental Workflow Diagram

Caption: General workflow for the GC-MS analysis of CAS 17378-30-2.

Reputable Suppliers

The following table lists several suppliers of CAS number 17378-30-2. It is recommended to contact the suppliers directly for the most current information on product availability, purity, and pricing.

| Supplier | Product Name | Purity/Notes |

| Sigma-Aldrich | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | Research Grade |

| AA Blocks | 2-Chloroethoxy(2-chloroethyl)phosphinic acid | 98% |

| ChemicalBook | This compound | Varies by supplier |

| Clinivex | This compound | Reference Standard |

| Parchem | Phosphonic acid, P-(2-chloroethyl)-, mono(2-chloroethyl) ester | Specialty Chemical |

| Santa Cruz Biotechnology | This compound | For Research Use Only |

| Cymit Química S.L. | Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester | Varies |

| LGC Standards | This compound | >95% (HPLC) |

| abcr GmbH | (2-Chloroethyl)phosphonic acid mono(2-chloroethyl) ester - MEPHA | 95% |

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and safety protocols. All laboratory work should be conducted in accordance with established safety procedures and regulations.

References

The History and Discovery of 2-Chloroethylphosphonic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethylphosphonic acid, widely known as ethephon (B41061), is a synthetically derived plant growth regulator with profound impacts on global agriculture. Its significance lies in its unique ability to release ethylene (B1197577), a natural plant hormone, upon metabolic breakdown within plant tissues. This controlled release of ethylene allows for the manipulation of various physiological processes in plants, including fruit ripening, flowering, and abscission. This technical guide provides a comprehensive overview of the history, discovery, and key experimental validations of 2-chloroethylphosphonic acid, tailored for researchers, scientists, and professionals in drug development. The document details the initial synthesis, the pivotal discovery of its ethylene-releasing properties, and the subsequent research that established its role as a versatile tool in crop management. Quantitative data from seminal studies are presented in structured tables, and detailed protocols for key experiments are provided to facilitate replication and further investigation. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms.

History and Discovery

The journey of 2-chloroethylphosphonic acid from a laboratory curiosity to a cornerstone of modern agriculture is marked by key scientific breakthroughs.

Initial Synthesis

The first documented synthesis of 2-chloroethylphosphonic acid was achieved in 1946 by Russian chemists M. I. Kabachnik and P. A. Rossiiskaya[1][2][3]. Their work, published in the Izvestiya Akademii Nauk SSSR, laid the foundational chemistry for what would later become a vital agricultural tool. The synthesis was a notable achievement in organophosphorus chemistry.

Discovery of Ethylene-Releasing Properties

For nearly two decades after its initial synthesis, the biological significance of 2-chloroethylphosphonic acid remained unknown. The pivotal discovery of its ability to release ethylene was made in 1963 by J. A. Maynard and J. M. Swan[1][2][3]. Their research demonstrated that this organophosphorus compound decomposes to release ethylene gas. This finding was crucial, as ethylene was already recognized as a potent plant hormone, but its gaseous nature made direct application in the field impractical.

Commercial Development as a Plant Growth Regulator

The potential for agricultural applications of an ethylene-releasing compound was quickly recognized. In the United States, the chemical was synthesized in 1968 and subsequently developed for commercial use by Amchem Products, Inc. under the trade name Ethrel[2][4][5][6][7]. This marked the beginning of extensive research into the practical applications of 2-chloroethylphosphonic acid, which was also referred to as CEPA, in regulating plant growth and development[1][2].

Mechanism of Action

2-Chloroethylphosphonic acid is stable in aqueous solutions at a pH below 4.0[1][2][4]. However, when the pH rises above 4.0, the molecule becomes unstable and decomposes to release ethylene, a phosphate (B84403) ion, and a chloride ion[1][2][8][9][10][11]. As the cytoplasm of plant cells typically has a pH greater than 4.0, 2-chloroethylphosphonic acid readily breaks down upon absorption into plant tissues, providing a localized and sustained release of ethylene[1][2].

Quantitative Data from Key Experiments

The efficacy of 2-chloroethylphosphonic acid as a plant growth regulator has been quantified in numerous studies. The following tables summarize key findings from early and foundational research.

Effects on Fruit Ripening

Ethephon is widely used to promote uniform and accelerated ripening of various fruits.

| Fruit | Cultivar | Ethephon Concentration (ppm) | Observed Effect | Reference |

| Tomato | Not Specified | 1000 | Increased ripening percentage | [9] |

| Tomato | Not Specified | 1500 | Lowest mean fruit firmness (761.06 g force) | [9] |

| Banana | Malbhog | 600 | Accelerated ripening to 6.00 days | [12] |

| Banana | Malbhog | 800 | Accelerated ripening to 5.50 days; highest TSS (23.75 ˚Brix) | [12] |

| Banana | Not Specified | 1000 | Minimum days to ripening (5.67 days) | [13] |

| Chili Pepper | LeDeHong | 2000 | Increased L* and a* color values and capsanthin (B1668288) concentration | [10] |

| Chili Pepper | LeDeHong | 5000 | Increased L* and a* color values and capsanthin concentration | [10] |

| Plum | Kelsey | 750 | Increased soluble solids content (SSC) to 13.80% | [14] |

| Plum | Kelsey | 1000 | Increased soluble solids content (SSC) to 13.97% | [14] |

Effects on Flowering

Ethephon can be used to induce or synchronize flowering in several plant species.

| Plant | Cultivar | Ethephon Concentration (ppm) | Observed Effect | Reference |

| Mango | Carabao | 125-200 | Induced flowering within six weeks | [15] |

| Mango | Haden | 500-1000 | Increased flowering by 40-55% | [15] |

| Mango | Harumanis | 400 | Increased number of leaves | [16] |

| Mango | Harumanis | 800 | Flower formation occurred after 2 months | [16] |

| Pineapple | Josapine | 400 | Optimal concentration for flower induction | [8] |

| Pineapple | MD-2 | 800 | Optimal concentration for flower induction | [8] |

| Pumpkin | Not Specified | Not Specified | First female flower appeared at node 8.29 (vs. 13.29 in control) | [17] |

| Pumpkin | Not Specified | Not Specified | 3.86 female flowers within 20 nodes (vs. 2.00 in control) | [17] |

Effects on Abscission

The promotion of abscission (shedding) of fruits and leaves is another key application of ethephon, particularly for mechanical harvesting.

| Plant | Cultivar | Ethephon Concentration (mM) | Observed Effect | Reference |

| Peach | Southland | 3.11 | Reduced abscission breaking force to 492 g/fruit after 9 days | [4] |

| Peach | Southland | 3.11 | 85% leaf abscission after 9 days | [4] |

| Table Grapes | Thompson Seedless | 1445 mg/L | Significant reduction in fruit detachment force (FDF) | [6][18] |

| Table Grapes | Crimson Seedless | 2890 mg/L | Over 55% pre-harvest abscission | [6][18] |

| Mango | Not Specified | 600 mg/L | 95% fruitlet abscission within 14 days | [19] |

| Mango | Not Specified | 7200 mg/L | 95% fruitlet abscission within 8 days | [19] |

| Ficus lyrata | Not Specified | 800 ppm | Over 90% fruit abscission after 3 weeks | [2] |

| Ficus retusa | Not Specified | 800 ppm | Over 90% fruit abscission after 3 weeks | [2] |

| Plum | Jubileum | 250 ppm (at 10 mm fruitlet diameter) | Reduced fruit set to 10-15% | [20] |

| Plum | Jubileum | 375 ppm (at full bloom) | Reduced fruit set to 10-15% | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-chloroethylphosphonic acid.

Synthesis of 2-Chloroethylphosphonic Acid (General Method)

-

Step 1: Addition

-

Reactants: Ethylene oxide and phosphorus trichloride (B1173362).

-

Procedure: Phosphorus trichloride is reacted with ethylene oxide. The reaction is typically carried out at a controlled temperature, for instance, between 25-35°C[21]. The molar ratio of phosphorus trichloride to ethylene oxide is approximately 1:3.12[21]. This step yields tris-(2-chloroethyl) phosphite (B83602).

-

-

Step 2: Rearrangement

-

Reactant: Tris-(2-chloroethyl) phosphite.

-

Procedure: The tris-(2-chloroethyl) phosphite is heated to induce a rearrangement reaction. This is typically performed at temperatures ranging from 155-175°C for about 16 hours[21]. The product of this step is bis-(2-chloroethyl) 2-chloroethylphosphonate[22].

-

-

Step 3: Acidolysis

-

Reactants: Bis-(2-chloroethyl) 2-chloroethylphosphonate and hydrochloric acid.

-

Procedure: The bis-(2-chloroethyl) 2-chloroethylphosphonate is hydrolyzed with concentrated hydrochloric acid. This can be carried out under pressure[21]. An alternative method involves introducing dry hydrogen chloride gas into the reaction mixture under reduced pressure[21][23]. This step yields the final product, 2-chloroethylphosphonic acid.

-

Arabidopsis thaliana Triple Response Assay

This bioassay is a classic method to observe the physiological effects of ethylene on seedlings and is used to verify ethylene production from compounds like 2-chloroethylphosphonic acid[8][9][10][11].

-

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia).

-

Growth medium (e.g., Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).

-

Petri plates.

-

2-chloroethylphosphonic acid (ethephon) or 1-aminocyclopropane-1-carboxylic acid (ACC, an ethylene precursor).

-

Growth chamber or incubator providing complete darkness.

-

Microscope or imaging system for observation.

-

-

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using a method such as vapor-phase sterilization with chlorine gas (perform in a fume hood)[9][10][11].

-

Plating: Sow the sterilized seeds on petri plates containing the growth medium. The medium can be supplemented with various concentrations of ethephon or ACC (e.g., 10 µM ACC)[4][8][15]. A control plate with no added ethephon or ACC should be included.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber or incubator at 22-24°C in complete darkness for 3 days[4][8][15].

-

Observation: After 3 days, observe the seedlings under a microscope. Seedlings grown in the presence of ethylene (released from ethephon or produced from ACC) will exhibit the "triple response":

-

Measurement of Fruit Removal Force (FRF)

This measurement quantifies the force required to detach a fruit from its pedicel, providing an objective measure of the effect of abscission agents.

-

Materials:

-

Force gauge or dynamometer with a suitable attachment (e.g., a clamp or hook).

-

Fruits attached to their pedicels.

-

-

Procedure:

-

Secure the fruit or the stem to a stable fixture.

-

Attach the force gauge to the fruit.

-

Apply a steady, increasing force by pulling the gauge along the axis of the pedicel until the fruit detaches[24].

-

Record the peak force required for detachment. This is the Fruit Removal Force (FRF) or Fruit Detachment Force (FDF)[6][18][24].

-

Repeat the measurement on a statistically significant number of fruits for each treatment group.

-

Measurement of Fruit Firmness

Fruit firmness is a key indicator of ripeness and is often measured using a penetrometer.

-

Materials:

-

Penetrometer (e.g., Effegi or Magness-Taylor type) with a plunger of appropriate size for the fruit being tested.

-

Fruit samples.

-

Knife for removing the skin.

-

-

Procedure:

-

Remove a small section of the skin from the fruit at the point of measurement to ensure the plunger penetrates the flesh directly.

-

Place the fruit on a hard, stable surface.

-

Position the penetrometer perpendicular to the fruit surface.

-

Apply steady pressure to the penetrometer, forcing the plunger into the fruit flesh to a predetermined depth (often marked on the plunger).

-

Record the force required for penetration from the scale on the penetrometer, typically in pounds-force or kilograms-force[25].

-

Take measurements at two or more points on each fruit and average the readings.

-

Measurement of Fruit Color

Fruit color change is a primary indicator of ripening. A chromameter provides objective and quantitative color measurements.

-

Materials:

-

Chromameter (e.g., Minolta CR-400).

-

White calibration plate.

-

Fruit samples.

-

-

Procedure:

-

Calibrate the chromameter using the standard white plate according to the manufacturer's instructions[5].

-

Place the measuring head of the chromameter flat against the surface of the fruit.

-

Take a reading. The chromameter will provide color values in a defined color space, most commonly the CIE Lab* system[26][27][28][29].

-

L * represents lightness (0 = black, 100 = white).

-

a * represents the red-green axis (+a* = red, -a* = green).

-

b * represents the yellow-blue axis (+b* = yellow, -b* = blue).

-

-

Take measurements at multiple points on the equator of each fruit and average the values.

-

Signaling Pathways and Experimental Workflows

The biological effects of 2-chloroethylphosphonic acid are mediated by the ethylene signaling pathway. The following diagrams, rendered in Graphviz DOT language, illustrate this pathway and a typical experimental workflow for evaluating the effects of ethephon.

Caption: The ethylene signaling pathway in Arabidopsis.

Caption: A typical experimental workflow for evaluating the effects of ethephon.

References

- 1. researchgate.net [researchgate.net]

- 2. hort [journals.ashs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Frontiers | Ethephon As a Potential Abscission Agent for Table Grapes: Effects on Pre-Harvest Abscission, Fruit Quality, and Residue [frontiersin.org]

- 7. US3833645A - Preparation of 2-chloroethane-phosphonic acid - Google Patents [patents.google.com]

- 8. Effects of ethephon on flower bud initiation and fruit quality of five pineapple varieties-2024 No.3-Journal of fruit science [fruitsci.zzgss.cn]

- 9. longdom.org [longdom.org]

- 10. Effects of ethephon on ethephon residue and quality properties of chili pepper during pre-harvest ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilizing the Ethylene-releasing Compound, 2-Chloroethylphosphonic Acid, as a Tool to Study Ethylene Response in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. jpp.journals.ekb.eg [jpp.journals.ekb.eg]

- 15. ccsenet.org [ccsenet.org]

- 16. researchgate.net [researchgate.net]

- 17. Transcriptional and Hormonal Responses in Ethephon-Induced Promotion of Femaleness in Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethephon As a Potential Abscission Agent for Table Grapes: Effects on Pre-Harvest Abscission, Fruit Quality, and Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethephon induced abscission in mango: physiological fruitlet responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ETHEPHON AS A BLOSSOM AND FRUITLET THINNER AFFECTS CROP LOAD, FRUIT WEIGHT AND FRUIT QUALITY OF THE EUROPEAN PLUM CULTIVAR 'JUBILEUM' | International Society for Horticultural Science [ishs.org]

- 21. CN1048043A - The preparation method of 2 chloroethyl phosphoric acid - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. CN1253952A - Preparation method of 70%-80% liquid 2-chloroethyl phosphonic acid - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. How to Use a Penetrometer to Measure Fruit Firmness ? - AGROSTA FR [fr.agro-technology.co.uk]

- 26. Fruit color and texture [bio-protocol.org]

- 27. scribd.com [scribd.com]

- 28. atlantis-press.com [atlantis-press.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Chloroethylphosphonic Acid (Ethephon) as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethylphosphonic acid, commonly known as ethephon (B41061), is a widely used plant growth regulator. Its mechanism of action involves the release of ethylene (B1197577), a natural plant hormone, upon its decomposition within the plant tissues.[1][2][3] Ethylene plays a crucial role in various physiological processes, including fruit ripening, flowering, leaf senescence, and abscission.[2][3][4] Ethephon is valued in agriculture and research for its ability to synchronize these processes, leading to more uniform and predictable crop outcomes.[1][2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the use of ethephon as a plant growth regulator in various research and agricultural applications.

Mechanism of Action

Ethephon is stable in aqueous solutions at a pH below 4.0. However, when applied to plants, it is absorbed by the tissues where the intracellular pH is typically higher. In this less acidic environment, ethephon breaks down to release ethylene gas (C₂H₄), phosphate, and chloride ions.[1][5] This controlled release of ethylene allows for the targeted manipulation of ethylene-dependent physiological responses in plants. The released ethylene then binds to receptors, initiating a signal transduction cascade that leads to the desired physiological effects.[4][6]

Ethylene Signaling Pathway

The ethylene signaling pathway is a well-characterized cascade that regulates a plant's response to ethylene. In the absence of ethylene, receptors such as ETR1 actively suppress the ethylene response pathway through the activation of CTR1, a negative regulator.[4][6] This leads to the phosphorylation of EIN2 and subsequent degradation of the transcription factor EIN3/EIL1.[4]

Upon the release of ethylene from ethephon and its binding to the receptors, the receptors undergo a conformational change, leading to the inactivation of CTR1.[4][6] This allows for the dephosphorylation and cleavage of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus, where it stabilizes the EIN3/EIL1 transcription factors. These transcription factors then activate the expression of ethylene-responsive genes, leading to various physiological outcomes such as fruit ripening, flowering, or leaf senescence.[4]

Data Presentation: Application Rates and Effects

The following tables summarize quantitative data for the application of ethephon across various plant species and for different physiological objectives.

Table 1: Fruit Ripening

| Crop | Application Method | Concentration (ppm) | Timing of Application | Observed Effects |

| Tomato | Foliar Spray | 250 - 500 | 7-10 days before expected harvest | Uniform ripening.[1] |

| Foliar Spray | 800 - 1000 | At the color-changing period of the first and second fruit ears. | Promotes redness and ripens fruit 5-7 days earlier.[7] | |

| Post-harvest Dip | 1500 | On green mature fruits for approximately 1 minute. | Can induce ripening with controlled temperature (22-25°C).[7] | |

| Post-harvest Dip | 500 - 1000 | At mature green, breaker, or half-ripe stages. | Hastens ripening by 2-4 days compared to control.[8] | |

| Banana | Post-harvest Dip/Spray | 500 - 1000 | To initiate ripening during transit. | Uniform ripening.[1] |

| Pre-harvest Spray | 200 - 1000 | 15 days after shooting. | Hastens bunch maturity, with 600-800 ppm showing significant effects on fruit size and weight.[9] | |

| Post-harvest Dip | 600 - 800 | - | Effective for uniform ripening.[10] | |

| Post-harvest Dip | 1000 - 2000 | For 1-3 minutes. | 2000 ppm for earliest ripening, 1000 ppm for moderate ripening.[11] | |

| Mango | Post-harvest Dip | 500 - 1000 | In packhouses. | Ensures consistent ripening.[1] |

| Pineapple | Pre-harvest Spray | 100 - 200 | - | Enhances sugar content and external coloration.[1] |

Table 2: Flower Induction

| Crop | Application Method | Concentration (ppm) | Timing of Application | Observed Effects |

| Pineapple | Pouring into the heart of the plant | 25 | At 16-17 months old (39-42 leaf stage). Solution contains 2% urea (B33335) and 0.04% calcium carbonate. | Uniform flowering.[12] |

| Foliar Spray | 25 - 100 | When plants have 35-40 fully developed leaves. | Synchronized flowering.[13] | |

| Foliar Spray | 400 - 800 | - | Optimal concentrations vary by pineapple variety for inducing flowering.[14] |

Table 3: Cotton Defoliation

| Application Type | Ethephon Rate | Tank Mix Partners | Application Notes |

| Boll Opening & Defoliation | 1.33 - 2.33 pints/acre | Thidiazuron | Enhances defoliation and opens mature and immature bolls.[15][16] |

| Base Mix | 1.0 - 1.5 pints/acre | Thidiazuron (0.1-0.2 lb ai/acre) | Achieves ~90% defoliation in 10-14 days.[17] |

| Regrowth Control | Up to 2 pints/acre | - | Higher rates can help control regrowth in fields prone to it.[17] |

Table 4: Altering Sex Expression in Cucumber

| Concentration (ppm) | Application Timing | Observed Effects |

| 150 - 200 | At 2-4 leaf stage. | Induces female flowers.[18] |

| 100, 300, 400 | 1st spray at two true leaf stage, 2nd at four true leaf stage. | 300 ppm resulted in earlier female flower emergence, a higher number of female flowers, and a lower male-to-female ratio, leading to increased yield.[19][20] |

Table 5: Lodging Prevention in Wheat

| Ethephon Rate (g a.i. ha⁻¹) | Application Timing | Observed Effects |

| 280 | - | Increased grain yield by 5.4% on average and reduced lodging.[21] |

| 480 | - | Controlled lodging by reducing plant height but also showed a potential decrease in average grain yield.[22] |

| - | Zadoks GS 37 to 39 (flag leaf emergence) | Reduces cell elongation and crop height.[23][24] |

Experimental Protocols

Preparation of Ethephon Solutions

For research purposes, accurate preparation of ethephon solutions is critical.

-

Stock Solution Preparation: To prepare a 1 mg/mL (1000 ppm) stock solution, dissolve 100 mg of ethephon in a small amount of a suitable solvent (if necessary, as ethephon is highly water-soluble) and then bring the final volume to 100 mL with distilled water in a volumetric flask.

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired final concentration. For example, to make 1 liter of a 500 ppm solution from a 1000 ppm stock, you would add 500 mL of the stock solution to 500 mL of distilled water. The pH of the final solution can be adjusted if required by the experimental design, but it's important to note that ethephon stability is pH-dependent. For many applications, using distilled water without pH adjustment is standard practice.[25]

-

Safety Precautions: Ethephon is acidic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Experimental Design for Plant Growth Regulator Trials

A randomized complete block design (RCBD) is commonly used for field or greenhouse trials to account for variability in environmental conditions.[9][20][26]

-

Treatments: Include a negative control (e.g., water spray), and several concentrations of ethephon.[9][20]

-

Replication: Each treatment should be replicated multiple times (e.g., 3-5 replicates) to ensure statistical validity.[26]

-

Plot Size and Plant Numbers: The size of the experimental plots and the number of plants per plot should be sufficient to obtain representative data and minimize edge effects.[9][26]

-

Application: Apply treatments uniformly to the designated plots using calibrated equipment to ensure accurate dosage.[25] The application method (e.g., foliar spray, soil drench, post-harvest dip) should be consistent with the research objective.

-

Data Collection: Record relevant data at predetermined intervals. This may include morphological measurements (plant height, number of leaves), phenological data (days to flowering, days to ripening), yield parameters (fruit number, fruit weight), and quality assessments (e.g., total soluble solids, color).[9][20]

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.[20]

Workflow for a Typical Ethephon Experiment

Conclusion

2-Chloroethylphosphonic acid (ethephon) is a versatile tool for researchers and agricultural professionals to manipulate plant growth and development. Its efficacy is dependent on the concentration, timing of application, and the specific crop and environmental conditions. The provided data and protocols offer a comprehensive guide for the effective and safe use of ethephon in various applications. Adherence to detailed experimental design and accurate data analysis is crucial for obtaining reliable and reproducible results.

References

- 1. pomais.com [pomais.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Ethephon - Wikipedia [en.wikipedia.org]

- 4. maxapress.com [maxapress.com]

- 5. What is the difference between ethephon and ethylene? - Knowledge [plantgrowthhormones.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethephon is not just a ripening agent, it has many wonderful uses! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Flower Induction | Pineapple Research Station, Vazhakkulam [prsvkm.kau.in]

- 13. pomais.com [pomais.com]

- 14. Effects of ethephon on flower bud initiation and fruit quality of five pineapple varieties-2024 No.3-Journal of fruit science [fruitsci.zzgss.cn]

- 15. ssl.acesag.auburn.edu [ssl.acesag.auburn.edu]

- 16. uaex.uada.edu [uaex.uada.edu]

- 17. cottongins.org [cottongins.org]

- 18. chemijournal.com [chemijournal.com]

- 19. Effect of Different Doses of Ethephon on Vegetative Characters, Sex Expression and Yield of Cucumber [Cucumis Sativus] In Rainas Municipality, Lamjung, Nepal | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 20. ijasbt.org [ijasbt.org]

- 21. Agronomic and Economic Response of Spring Wheat Cultivars to Ethephon [agris.fao.org]

- 22. researchgate.net [researchgate.net]

- 23. Using Plant Growth Regulators in Cereal Grains | Crop Science US [cropscience.bayer.us]

- 24. grainews.ca [grainews.ca]

- 25. raccolto.in [raccolto.in]

- 26. fieldcropnews.com [fieldcropnews.com]

Application Notes: Foliar Ethephon for Modulating Flowering Gene Expression in Cucumber (Cucumis sativus L.)

Introduction

Sex expression in cucumber (Cucumis sativus L.) is a critical determinant of fruit yield. As a monoecious plant, it produces both male and female flowers, with fruit developing exclusively from female flowers.[1] The phytohormone ethylene (B1197577) is the primary endogenous factor promoting femaleness in cucurbits.[2][3] Ethephon ((2-chloroethyl)phosphonic acid) is a synthetic plant growth regulator that, upon absorption into plant tissues, metabolizes and releases ethylene gas.[4][5][6] This controlled release of ethylene makes Ethephon a valuable tool for increasing the proportion of female flowers, thereby enhancing crop productivity.[7][8] These notes provide an overview of the molecular mechanisms, quantitative effects, and detailed protocols for the application of Ethephon to modulate flowering gene expression in cucumber.

Mechanism of Action

The sex of a cucumber flower is determined by the selective development or arrest of stamen (male) or pistil (female) primordia in an initially bisexual flower bud.[3] Ethylene plays a pivotal role in this process by influencing a specific genetic pathway.[9] Foliar application of Ethephon leads to a localized increase in ethylene concentration, which initiates a signaling cascade that regulates key sex-determination genes.[10]

The primary mechanism involves the upregulation of ethylene biosynthesis genes, such as CsACS2 (the M-locus), and the suppression of genes that promote male development.[11][12] Ethylene signaling represses the expression of CsWIP1, a zinc finger transcription factor that promotes stamen development and suppresses pistil development.[11][12] The downregulation of CsWIP1 allows for the expression of CsACS2, which further boosts ethylene production in a positive feedback loop and promotes the development of the pistil while inhibiting stamen growth, resulting in a female flower.[3][11]

Data Presentation: Gene Expression and Phenotypic Changes

Foliar application of Ethephon induces significant changes in both the morphology of the cucumber plant and the expression levels of key flowering genes. Treatment typically leads to a more compact plant structure with reduced height and internodal distance.[8][13][14] The most critical effect is the promotion of female flowers at lower nodes, leading to earlier and more abundant fruit set.[8]

Table 1: Summary of Quantitative Effects of Ethephon Application on Cucumber

| Parameter | Treatment | Fold Change / Effect | Tissue Type | Reference |

|---|---|---|---|---|

| Gene Expression | ||||

| CsACS2 | 0.5 mM Ethephon | 4.5 to 6-fold increase | Female Floral Organs | [1][15] |

| CsACS2 | 0.5 mM Ethephon | 1.5 to 3-fold increase | Leaf Tissues | [1][15] |

| CsERF31 | 0.5 mM Ethephon | Significant increase | Seedlings | [7] |

| CsWIP1 | IAA (induces ethylene) | Significant inhibition | Apical Buds | [12] |

| Phenotypic Changes | ||||

| Plant Height | 400 ppm Ethephon | ~23% reduction vs. control | Whole Plant | [8] |

| Number of Female Flowers | 300 ppm Ethephon | ~20.3 per plant vs. ~107 male flowers in control | Whole Plant | [8] |

| Male:Female Flower Ratio | All Ethephon doses | Significantly reduced vs. control | Whole Plant | [1] |

| Yield | 300 ppm Ethephon | 57% increase vs. control | Whole Plant |[8] |

Experimental Protocols

The following protocols provide detailed methodologies for studying the effect of Ethephon on cucumber flowering gene expression.

Protocol 1: Foliar Application of Ethephon on Cucumber Plants

This protocol describes the preparation and application of Ethephon to induce female flowering.

1. Materials:

-

Cucumber seedlings (Cucumis sativus L.) at the 2-4 true leaf stage.

-

Ethephon solution (commercial formulation, e.g., 480 g/L).

-

Distilled water.

-

Surfactant (e.g., Tween-20).

-

Spray bottles.

-

Personal Protective Equipment (PPE): gloves, safety glasses.

2. Procedure:

-

Plant Preparation: Grow cucumber plants under controlled greenhouse conditions (e.g., 25-28°C day / 18-20°C night, 16h photoperiod) until they reach the 2-4 true leaf stage.[16]

-

Ethephon Solution Preparation:

-

Prepare a stock solution of Ethephon.

-

For a final concentration of 300 ppm (an effective concentration reported in studies), dilute the stock solution accordingly.[8] For a 0.5 mM solution, calculate the required volume based on Ethephon's molar mass (144.49 g/mol ).[1][15]

-

Example for 300 ppm: 300 mg of Ethephon per 1 L of water.

-

Add a surfactant (e.g., 0.05% v/v Tween-20) to the final solution to ensure uniform leaf coverage.

-

-

Control Group: Prepare a control solution containing only distilled water and the surfactant.

-

Application:

-

In the late afternoon to minimize rapid evaporation, thoroughly spray the foliage of the treatment group plants until runoff. Ensure coverage of the apical meristem.

-

Spray the control group with the water-surfactant solution.

-

Keep plants separated to avoid cross-contamination.

-

-

Post-Application: Return plants to the greenhouse. A second application can be performed 7-10 days after the first if required by the experimental design.[8]

-